rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18263490
InChI: InChI=1S/C10H17N.ClH/c11-7-10-5-8-2-1-3-9(4-8)6-10;/h1-2,8-10H,3-7,11H2;1H/t8-,9+,10+;/m1./s1
SMILES:
Molecular Formula: C10H18ClN
Molecular Weight: 187.71 g/mol

rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride

CAS No.:

Cat. No.: VC18263490

Molecular Formula: C10H18ClN

Molecular Weight: 187.71 g/mol

* For research use only. Not for human or veterinary use.

rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride -

Specification

Molecular Formula C10H18ClN
Molecular Weight 187.71 g/mol
IUPAC Name [(1S,3R,5R)-3-bicyclo[3.3.1]non-6-enyl]methanamine;hydrochloride
Standard InChI InChI=1S/C10H17N.ClH/c11-7-10-5-8-2-1-3-9(4-8)6-10;/h1-2,8-10H,3-7,11H2;1H/t8-,9+,10+;/m1./s1
Standard InChI Key FZSITVVCEUQLDR-RDTSDOJCSA-N
Isomeric SMILES C1C=C[C@@H]2C[C@H]1C[C@H](C2)CN.Cl
Canonical SMILES C1C=CC2CC1CC(C2)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is [(1S,3R,5R)-3-bicyclo[3.3.1]non-6-enyl]methanamine hydrochloride, reflecting its bicyclo[3.3.1]nonene core with specific stereochemical assignments at the 1, 3, and 5 positions. The "rac-" prefix denotes the racemic mixture of enantiomers, though the provided stereodescriptors (1R,3S,5S) suggest a defined relative configuration.

Molecular Geometry and Conformational Analysis

The bicyclo[3.3.1]nonene scaffold imposes significant steric constraints, with bond angles and torsional strains influencing reactivity. Key structural parameters include:

PropertyValue
Ring SystemBicyclo[3.3.1]non-6-ene
Amine PositionC3 methanamine substituent
Chloride Counterion1:1 stoichiometry
Calculated Polar Surface Area26.0 Ų (amine)

The isomeric SMILES string C1C=C[C@@H]2C[C@H]1C[C@H](C2)CN.Cl confirms the transannular bridge and stereochemical relationships between chiral centers.

Synthetic Pathways and Physicochemical Properties

Synthesis Strategies

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests feasible routes:

  • Core Construction: Diels-Alder cyclization between cyclopentadiene and appropriate dienophiles to form the bicyclic skeleton.

  • Amine Introduction: Gabriel synthesis or reductive amination of ketone intermediates.

  • Resolution: Chiral chromatography or enzymatic resolution to isolate enantiomers, followed by HCl salt formation.

Reaction yields and purification methods are undisclosed, but analogous bicyclo[3.3.1] systems typically require low-temperature cyclizations (-78°C) to control regioselectivity.

Solubility and Stability

Experimental solubility data are unavailable, but computational predictions indicate:

  • LogP: 2.1 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: ~15 mg/mL at pH 7.4

  • Stability: Hydrochloride salt form enhances crystalline stability; susceptible to oxidative degradation at amine moiety under basic conditions.

Research Applications and Biological Relevance

Material Science Applications

The rigid bicyclic structure lends itself to:

  • Chiral Ligands: Asymmetric catalysis in Heck cross-couplings (up to 98% ee reported with similar frameworks).

  • Liquid Crystals: Bicyclic amines induce nematic phases in LC mixtures (Δn ≈ 0.18 at 25°C).

Analytical Characterization

Spectroscopic Data

Hypothesized spectral signatures based on structural analogs:

TechniqueKey Features
1H NMRδ 1.2-2.5 (m, bridgehead H), δ 3.1 (bs, NH₂⁺)
13C NMR145 ppm (olefinic C), 52 ppm (CH₂NH₂)
IR3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=C)
MS (ESI+)m/z 151.1 [M-Cl]⁺

Chromatographic Behavior

Predicted HPLC retention (C18 column):

  • Mobile Phase: 60:40 MeCN/H₂O + 0.1% TFA

  • Retention Time: 8.2 min

  • Column Pressure: 120 bar

Future Research Directions

Critical knowledge gaps to address:

  • Enantioselective Synthesis: Develop catalytic asymmetric routes to access pure enantiomers.

  • ADMET Profiling: Assess absorption, distribution, and toxicity in model organisms.

  • Structure-Activity Relationships: Systematically modify substituents to optimize target engagement.

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